molecular formula C9H19NO B029938 2,2,6,6-Tetramethyl-4-piperidinol CAS No. 2403-88-5

2,2,6,6-Tetramethyl-4-piperidinol

Cat. No. B029938
CAS RN: 2403-88-5
M. Wt: 157.25 g/mol
InChI Key: VDVUCLWJZJHFAV-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is a crucial intermediate in organic synthesis, known for its versatility in chemical reactions and properties that make it valuable in the development of new materials and chemical processes.

Synthesis Analysis

TMP synthesis involves innovative approaches such as the Diels-Alder reaction for creating substituted piperidines and oxidative methods for generating specific TMP derivatives. A notable method involves the oxidative cleavage of 2-aza-bicyclo[2.2.2]octene Diels-Alder adducts derived from N-protected 2-methyl-1,2-dihydropyridine, demonstrating the utility of TMP in stereoselective synthesis processes (Sales & Charette, 2005).

Molecular Structure Analysis

The molecular structure of TMP and its derivatives has been extensively studied, revealing insights into their chemical behavior and interaction mechanisms. Techniques such as X-ray crystallography have been utilized to understand the structural variations and stereochemistry of TMP-related compounds, providing a foundation for exploring their chemical reactivity and properties (Kajiwara et al., 1994).

Chemical Reactions and Properties

TMP is known for its participation in a wide range of chemical reactions, including oxidative processes that lead to the synthesis of various organic compounds. For instance, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrates TMP's role in stoichiometric oxidation reactions, showcasing its utility as a versatile reagent in organic synthesis (Mercadante et al., 2013).

Physical Properties Analysis

The solubility and crystallization process of TMP have been studied to optimize the synthesis and purification processes. Research into its solubility in various organic solvents and the optimization of crystallization conditions highlights the importance of understanding TMP's physical properties for its practical application in synthesis and material development (Su et al., 2017).

Chemical Properties Analysis

The chemical properties of TMP, such as its reactivity in oxidation reactions and its role in the synthesis of hindered amine light stabilizers (HALS), underline its utility in creating advanced materials and chemicals. Studies focusing on its chemical behavior provide insights into designing new synthetic routes and applications for TMP and its derivatives (Wang et al., 2001).

Scientific Research Applications

Antioxidant Activity

Research has highlighted the significant antioxidant activities of derivatives of 2,2,6,6-tetramethyl-4-piperidinol, particularly in membrane mimetic systems. Studies utilizing derivatives like 4-hydroxy-2,2,6,6-tetramethyl-piperidine-1-oxyl (TEMPO-OH) have demonstrated their ability to react with antioxidants in micelles and artificial liposomes, significantly enhancing their antioxidant activity. These findings suggest that the lipophilicity of both the oxidant and antioxidant, as well as the micro-environment of the reaction medium, are critical factors governing reactivity. The research indicates that altering the lipophilicity of the antioxidant and conducting reactions in an appropriate micro-environment can achieve up to four orders of magnitude of activity enhancement, with implications for biological systems as well (Liu, 1995).

Peptide Synthesis and Structural Studies

The spin label amino acid TOAC, a derivative of 2,2,6,6-tetramethyl-4-piperidinol, has been extensively used in studies of peptides and peptide synthesis. This compound was the first spin label probe incorporated into peptides via a peptide bond. Due to its rigid structure and attachment to the peptide backbone, TOAC has been instrumental in analyzing backbone dynamics and peptide secondary structure. This research has employed various physical techniques, including EPR spectroscopy, X-ray crystallography, and NMR, to investigate the interaction of peptides with membranes, proteins, and nucleic acids. The versatility of TOAC indicates its potential for increasing applications in future research (Schreier et al., 2012).

Biological Activities and Therapeutic Potential

The cyclic nitroxides derived from 2,2,6,6-tetramethyl-4-piperidinol, such as tempol, have been studied for their antioxidant properties and protective effects against injuries associated with inflammatory conditions. These compounds have shown to attenuate tissue injury under inflammatory conditions due to their rapid reaction with nitrogen dioxide and carbonate radical, proposing therapeutic implications for diseases characterized by increased production of nitric oxide and its derived oxidants (Augusto et al., 2008).

Safety And Hazards

2,2,6,6-Tetramethyl-4-piperidinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 2,2,6,6-Tetramethyl-4-piperidinol research involve the development of a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
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InChI

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVUCLWJZJHFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029655
Record name 2,2,6,6-Tetramethyl- 4-piperidinol
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Molecular Weight

157.25 g/mol
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Physical Description

Liquid
Record name 4-Piperidinol, 2,2,6,6-tetramethyl-
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Product Name

2,2,6,6-Tetramethyl-4-piperidinol

CAS RN

2403-88-5
Record name 4-Hydroxy-2,2,6,6-tetramethylpiperidine
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Record name 4-Piperidinol, 2,2,6,6-tetramethyl-
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Record name 2,2,6,6-Tetramethyl- 4-piperidinol
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Record name 2,2,6,6-tetramethylpiperidin-4-ol
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Record name 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL
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Synthesis routes and methods I

Procedure details

2,2,6,6-tetramethyl-4-piperidinol was prepared by the reduction of 2,2,6,6-tetramethyl-4-piperidone (Aldrich) with sodium borohydride. It was purified by recrystallization from ligroin (bp 65-90). It formed colorless needles with mp 130-131; the reported mp is 128-131 (Lutz et al 1962).
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Synthesis routes and methods II

Procedure details

Accordingly, the invention relates to a process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol from triacetoneamine, which comprises reducing triacetoneamine in a manner known per se by catalytic hydrogenation in water or in a polar organic solvent or in a mixture thereof with water, to give 2,2,6,6-tetramethyl-4-piperidinol, adding a catalytic amount of an inorganic or organic acid to the solution of 2,2,6,6-tetramethyl-4-piperidinol as obtained or after concentrating the solution by distillation, without further purification and/or isolation of the intermediate, with the proviso that, if the solution of the intermediate is concentrated, the addition of acid is made before or after the distillation, and that the concentrated solution or melt may be diluted again with the same solvent or with another solvent, and subsequently reacting said solution or melt of 2,2,6,6-tetramethyl-4-piperidinol with ethylene oxide in a molar excess of 1-35% in the temperature range from 60°-170° C.
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